molecular formula C16H30O4 B1204457 Diisopropyl sebacate CAS No. 7491-02-3

Diisopropyl sebacate

Cat. No. B1204457
CAS RN: 7491-02-3
M. Wt: 286.41 g/mol
InChI Key: XFKBBSZEQRFVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl Sebacate (DIPS) is a clear, colorless, and odorless liquid that is commonly used in cosmetics and personal care products as a solvent, emollient, and plasticizer . It is known for its ability to improve the texture and spreadability of skincare and haircare products without leaving a greasy or oily residue . The chemical formula of Diisopropyl Sebacate is C16H30O4 .


Synthesis Analysis

Diisopropyl sebacate is a synthetic ingredient that is made by the reaction of sebacic acid with isopropyl alcohol . This reaction produces diisopropyl sebacate and water as byproducts . The process typically involves heating the mixture under reflux with a catalyst, such as sulfuric acid or p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular formula of Diisopropyl Sebacate is C16H30O4 . The InChI representation of its structure is InChI=1S/C16H30O4/c1-13(2)19-15(17)11-9-7-5-6-8-10-12-16(18)20-14(3)4/h13-14H,5-12H2,1-4H3 .


Physical And Chemical Properties Analysis

Diisopropyl Sebacate is a clear, colorless, and odorless liquid . It is insoluble in water . It has a low viscosity , a boiling point of 307-309°C , and a melting point of -47°C .

Relevant Papers

A paper titled “An Aliphatic Ester Diisopropyl Sebacate Exhibited an Adjuvant Effect on Fluorescein Isothiocyanate-Induced Contact Hypersensitivity Mouse Models” showed that DIPS facilitated skin sensitization to FITC and increased FITC-presenting dendritic cell trafficking from the skin to draining lymph nodes .

Scientific Research Applications

Cosmetic Industry: Emollient and Texture Enhancer

Diisopropyl sebacate: is widely used in the cosmetic industry due to its emollient properties. It is known for its ability to moisturize and soften the skin, making it a common ingredient in skincare products like moisturizers, lotions, and creams . Additionally, DIS enhances the texture of formulations, improving their spreadability without leaving a greasy or oily residue. This makes it ideal for products that require a lightweight and non-greasy finish .

Sunscreen Formulations: Water Resistance Enhancer

In sunscreen products, DIS plays a crucial role in enhancing water resistance. It helps to create formulations that remain effective after exposure to water, which is essential for maintaining protection against harmful UV rays. Its incorporation into sunscreens allows for the development of high-SPF formulas that are both effective and user-friendly .

Polymer Science: Soft Tissue Mimicry

DIS is utilized in the field of polymer science, particularly in the synthesis of polyglycerol sebacate (PGS), a soft-tissue-mimicked material. PGS exhibits mechanical properties that can be tuned to mimic soft tissues, making it valuable for applications in tissue engineering and biodegradable medical devices .

Triboelectric Nanogenerators: Active Layer Component

The compound has potential as an active triboelectric layer in implantable and biodegradable triboelectric nanogenerators (TENGs). These devices require materials with excellent triboelectric properties, as well as the ability to mimic the mechanical properties of surrounding tissues while exhibiting low cytotoxicity. DIS-derived PGS has shown promising results in this field .

Plasticizer in Personal Care Products

As a plasticizer, DIS is added to personal care products such as lipsticks, nail polishes, and hair sprays. It helps to dissolve other ingredients and improve the product’s texture, reducing stiffness and brittleness, thus making the product more flexible and easier to apply .

Solvent for Fragrance Formulations

Diisopropyl sebacate: acts as a solvent, particularly for fragrances in cosmetic and personal care products. It is effective in dissolving fragrance compounds, contributing to the overall sensory experience of the product without altering its consistency or feel .

properties

IUPAC Name

dipropan-2-yl decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-13(2)19-15(17)11-9-7-5-6-8-10-12-16(18)20-14(3)4/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKBBSZEQRFVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064720
Record name Decanedioic acid, bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl sebacate

CAS RN

7491-02-3
Record name Diisopropyl sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7491-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1-methylethyl)decanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanedioic acid, 1,10-bis(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanedioic acid, bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOPROPYL SEBACATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8T3X564IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diisopropyl sebacate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diisopropyl sebacate
Reactant of Route 3
Reactant of Route 3
Diisopropyl sebacate
Reactant of Route 4
Reactant of Route 4
Diisopropyl sebacate
Reactant of Route 5
Reactant of Route 5
Diisopropyl sebacate
Reactant of Route 6
Reactant of Route 6
Diisopropyl sebacate

Citations

For This Compound
147
Citations
K Kurohane, A Kimura, R Terasawa… - Biological and …, 2018 - jstage.jst.go.jp
… In the present study, we investigated the activity of diisopropyl sebacate (DIPS), in which isopropyl alcohol is a shared component with DIPA. As a positive control, we employed DBP to …
Number of citations: 5 www.jstage.jst.go.jp
AC De Groot, JM Conemans, T Schutte - Contact dermatitis, 1991 - hero.epa.gov
Zineryt lotion is widely used for acne treatment and allergy to it appears to be rare. Its ingredients are erythromycin, alcohol, zinc acetate, and di-isopropyl sebacate, the latter …
Number of citations: 9 hero.epa.gov
A Dooms-Goossens, H De Veylder… - Contact …, 1986 - lirias.kuleuven.be
… Zineryt® lotion (Gist-Brocades) is a topical preparation based on erythromycin and zinc acetate to which the vehicle containing diisopropyl sebacate (27% v/v) and ethanol (70% v/v) …
Number of citations: 7 lirias.kuleuven.be
GV Butovskaya, VE Agabekov, NI Mitskevich - Reaction Kinetics and …, 1976 - Springer
… dimethyl sebacate diethyl sebacate diisopropyl sebacate … report contains data on the chain initiation mechanism during the oxidation of dimethyl, diethyl and diisopropyl sebacate. …
Number of citations: 6 link.springer.com
N Baccile, C Seyrig, P Chapuis, A Yousfi - Household and Personal …, 2022 - hal.science
… Following the same approach, a number of cosmetics-relevant esters were tested, like dicaprylyl carbonate, cetearyl isononanoate or diisopropyl sebacate. These and others listed in …
Number of citations: 2 hal.science
T Buyuktimkin - Journal of Drug Delivery Science and Technology, 2020 - Elsevier
… The polar oils used were isopropyl myristate (IPM), neopentyl glycol diethylhexanoate (NGDO), diisopropyl sebacate (DIS) and diisopropyl adipate (DIA) while the co-surfactants …
Number of citations: 15 www.sciencedirect.com
T Buyuktimkin - Colloids and Surfaces A: Physicochemical and …, 2020 - Elsevier
… The oils used were isopropyl myristate (IPM), neopentyl glycol diethylhexanoate (NGDO), diisopropyl sebacate (DIS) and diisopropyl adipate (DIA) while the alcoholic solvents ethanol, 2…
Number of citations: 4 www.sciencedirect.com
Y OZAWA, T YAMAHIRA, H SUNADA… - Chemical and …, 1988 - jstage.jst.go.jp
… Diesters such as diisopropyl adipate and diisopropyl sebacate were not as effective as other additives, since the high solubility of HBP (Fig. 4) and the low log P (Figs. 2 and 3) …
Number of citations: 24 www.jstage.jst.go.jp
K Wato, T Hara, K Yamana, H Nakao, T Inagi… - International journal of …, 2012 - Elsevier
It is well-known that intercellular lipids in the stratum corneum (SC) of the skin play an important role in maintaining barrier function, and many types of penetration enhancers affecting …
Number of citations: 16 www.sciencedirect.com
D Belsito, RA Hill, CD Klaassen
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.